(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
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Description
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H20FN5O3 and its molecular weight is 361.377. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activities
Research on related chemical structures has shown potential in the field of anticonvulsant activities. For instance, Malik et al. (2014) synthesized a series of compounds with structural similarities, showing significant anticonvulsant activities evaluated by the maximal electroshock (MES) test. These compounds demonstrated potent efficacy, indicating the relevance of such structures in developing anticonvulsant therapies (Malik & Khan, 2014).
Antimicrobial and Antiproliferative Activities
Fahim et al. (2021) explored the synthesis of novel heterocyclic compounds, showing antimicrobial and in vitro anticancer activity. The study included molecular docking to investigate the interaction of these compounds with various proteins, highlighting their potential in addressing microbial resistance and cancer treatment (Fahim et al., 2021).
Anticancer Evaluation
Gouhar and Raafat (2015) developed compounds with potential anticancer agents, indicating the significance of such chemical structures in the synthesis of new therapeutic agents for cancer treatment (Gouhar & Raafat, 2015).
Pharmacokinetic Improvement
Burton et al. (2012) conducted in vitro and in vivo studies to develop a suitable formulation for a poorly water-soluble compound, aiming at improving its pharmacokinetic profile for therapeutic applications. This research demonstrates the importance of formulation studies in enhancing the bioavailability of compounds with challenging solubility (Burton et al., 2012).
Molecular Interaction Studies
Shim et al. (2002) examined the molecular interactions of a specific antagonist with the CB1 cannabinoid receptor, contributing to the understanding of how such compounds interact with biological targets. This study provides insights into the design of receptor-specific drugs (Shim et al., 2002).
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O3/c1-2-12-15(18)16(20-10-19-12)26-11-4-6-22(9-11)17(24)13-8-14-23(21-13)5-3-7-25-14/h8,10-11H,2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIKUOZWEFOIDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=NN4CCCOC4=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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